molecular formula C10H10BrClN2 B13889190 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile

Cat. No.: B13889190
M. Wt: 273.55 g/mol
InChI Key: FPJVZCGCIWRLRS-UHFFFAOYSA-N
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Description

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is a chemical compound that belongs to the class of halogenated nicotinonitriles. This compound is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable nicotinonitrile derivative, followed by the introduction of the tert-butyl group and chlorination under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation reactions.

Chemical Reactions Analysis

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile can be compared with other halogenated nicotinonitriles, such as:

    5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol: This compound also contains a bromine and tert-butyl group but differs in its core structure and fluorine substitution.

    5-Bromo-6-fluoro-1H-benzo[d]imidazole: Similar in having a bromine atom but differs in the presence of a fluorine atom and benzoimidazole core.

The uniqueness of this compound lies in its specific combination of halogen atoms and the tert-butyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

5-bromo-6-tert-butyl-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C10H10BrClN2/c1-10(2,3)8-7(11)4-6(5-13)9(12)14-8/h4H,1-3H3

InChI Key

FPJVZCGCIWRLRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=N1)Cl)C#N)Br

Origin of Product

United States

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